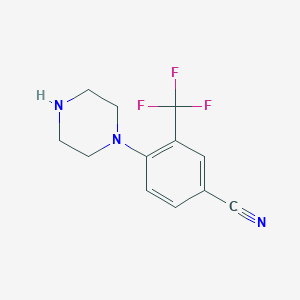

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

Overview

Description

“4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile” is likely a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The trifluoromethyl group is often used in drug design because it can enhance the compound’s metabolic stability and lipophilicity .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the piperazine ring and the trifluoromethyl group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

Piperazine rings can participate in various chemical reactions, including alkylation, acylation, and substitution reactions . The trifluoromethyl group is generally stable under normal conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in organic solvents .Scientific Research Applications

Agrochemical Industry

This compound serves as an important organic intermediate in the agrochemical industry . It can be used in the synthesis of various pesticides and herbicides. Its structural properties may contribute to the development of compounds with specific action mechanisms against agricultural pests.

Pharmaceutical Research

In pharmaceutical research, this compound’s piperazine ring is a common moiety in drug design . It could be involved in creating new medicinal therapies, particularly as a potential building block for psychotropic drugs due to its structural similarity to known pharmacophores.

Dyestuff Field

The compound’s unique structure makes it a valuable intermediate in the dyestuff field . It could be used to synthesize novel dyes with specific properties, such as increased stability or unique color profiles for industrial applications.

Environmental Science

Lastly, in environmental science, the compound’s reactivity with oxidizing agents suggests potential applications in pollution control or the detoxification of hazardous substances .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 7-fluoro-4-(1-piperazinyl)quinolines, have shown anti-tumor activity against human carcinoma cell lines . These cell lines express high levels of EGFR (Epidermal Growth Factor Receptor), suggesting that EGFR could be a potential target .

Mode of Action

Based on the information about structurally similar compounds, it can be hypothesized that this compound may interact with its targets, possibly egfr, leading to changes that inhibit tumor growth .

Biochemical Pathways

Given the potential anti-tumor activity, it can be inferred that this compound may affect pathways related to cell proliferation and survival .

Result of Action

Based on the potential anti-tumor activity of structurally similar compounds, it can be hypothesized that this compound may inhibit cell proliferation and induce cell death in tumor cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-piperazin-1-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAAUWXIUTZWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231234 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

CAS RN |

1211518-64-7 | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211518-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)